molecular formula C12H10N2O5S B1218897 N-(N-Acetyl-4-sulfamoyl-phenyl)maleimide CAS No. 1886-78-8

N-(N-Acetyl-4-sulfamoyl-phenyl)maleimide

Cat. No.: B1218897
CAS No.: 1886-78-8
M. Wt: 294.29 g/mol
InChI Key: XLPFGEXCHGEXKF-UHFFFAOYSA-N
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Description

N-(N-Acetyl-4-sulfamoyl-phenyl)maleimide is a maleimide derivative featuring a sulfamoyl group at the para position of the phenyl ring, further modified with an acetyl moiety. Maleimides are widely utilized in bioconjugation, polymer chemistry, and medicinal chemistry due to their reactivity toward thiol groups and thermal stability. The acetyl-sulfamoyl substituent in this compound likely enhances solubility and modulates electronic properties, making it suitable for applications requiring precise molecular interactions.

Properties

CAS No.

1886-78-8

Molecular Formula

C12H10N2O5S

Molecular Weight

294.29 g/mol

IUPAC Name

N-[4-(2,5-dioxopyrrol-1-yl)phenyl]sulfonylacetamide

InChI

InChI=1S/C12H10N2O5S/c1-8(15)13-20(18,19)10-4-2-9(3-5-10)14-11(16)6-7-12(14)17/h2-7H,1H3,(H,13,15)

InChI Key

XLPFGEXCHGEXKF-UHFFFAOYSA-N

SMILES

CC(=O)NS(=O)(=O)C1=CC=C(C=C1)N2C(=O)C=CC2=O

Canonical SMILES

CC(=O)NS(=O)(=O)C1=CC=C(C=C1)N2C(=O)C=CC2=O

Other CAS No.

1886-78-8

Synonyms

N-(N-acetyl-4-sulfamoyl-phenyl)maleimide

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(4-Benzoylphenyl)maleimide

  • Structure-Activity Relationship (SAR):
    In biochemical assays, N-(4-benzoylphenyl)maleimide derivatives demonstrated superior potency compared to other maleimide series. For example, pyridyl (IC50: 0.12–0.35 µM) and thienyl substituents enhanced activity by 2–3-fold over unsubstituted analogs .
  • Key Feature: The benzoyl group improves π-π stacking interactions with target proteins, while electron-withdrawing substituents stabilize the maleimide ring.

N-(1-Pyrenyl)maleimide

  • Biological Activity: Exhibited potent telomerase inhibition (IC50: 0.25 µM) and selective cytotoxicity against hematopoietic cancer cells .
  • Key Feature: The pyrenyl group’s bulkiness enhances intercalation into DNA or enzyme active sites, driving its anticancer activity.

N-(Carboxyalkyl)maleimides

  • Enzyme Inhibition: N-(carboxyheptyl)maleimide binds the cyclooxygenase channel of prostaglandin endoperoxide synthases, with carboxylate groups critical for active-site interactions .
  • Key Feature: Hydrophilic carboxyalkyl chains improve solubility and facilitate binding in hydrophilic enzyme pockets.

N-Aryl Maleimides (Phenyl, Fluorophenyl)

  • Bioconjugation Stability: N-phenyl and N-(4-fluorophenyl)maleimides exhibited superior stability in antibody-drug conjugates, with fluorination reducing hydrolysis rates .
  • Thermal Stability: Phenolic resins incorporating N-(4-hydroxyphenyl)maleimide (HPM) showed a 15–20% increase in char yield at 800°C compared to unmodified resins .

Succinimidyl Maleimidoacetate Derivatives

  • Conjugation Efficiency: Succinimidyl 4-maleimidobutyrate (II) and hexanoate (III) achieved 80% recovery of conjugated horseradish peroxidase, attributed to optimal spacer length and solubility .
  • Key Feature: Aliphatic linkers balance stability and reactivity in aqueous environments.

N-Substituted Cyano-Phenyl Maleimides

  • Thermal Properties: N-[4-(4-phthalonitrile)phenoxyl]maleimide exhibited a char yield of 57% at 800°C, outperforming traditional bis(4-maleimidophenyl)methane (48%) .
  • Key Feature: Cyano groups enhance crosslinking density and thermal resistance.

Data Tables

Table 2: Bioconjugation Efficiency of Maleimide Derivatives

Compound Conjugation Efficiency (%) Stability at pH 7.0 (30°C)
Succinimidyl maleimidoacetate (I) 75 85% after 24h
Succinimidyl 4-maleimidobutyrate (II) 80 90% after 24h
N-(4-Fluorophenyl)maleimide 70 95% after 24h

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